molecular formula C19H23FN2O2S2 B2706472 5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034429-44-0

5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B2706472
CAS RN: 2034429-44-0
M. Wt: 394.52
InChI Key: RIVYZUHSDOLZJE-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound also contains a sulfonyl group attached to a fluoromethylphenyl group, and a tetrahydrothienopyridine group.

Scientific Research Applications

Antimycobacterial Activity

The compound has been identified as a key structure in the development of antimycobacterial agents. A study described an atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. One derivative, featuring a 4-fluorophenyl and 5-phenylpyrrolo(spiro[2.3'']oxindole) spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one structure, showed promising results in reducing bacterial count in lung and spleen tissues, highlighting its potential as a novel antimycobacterial candidate (Kumar et al., 2008).

Corrosion Inhibition

Research on the corrosion inhibition properties of piperidine derivatives on iron surfaces has utilized quantum chemical calculations and molecular dynamics simulations. The study found that certain piperidine derivatives, including those with fluorine substitution, demonstrate effective adsorption behaviors and inhibition efficiencies against the corrosion of iron. This suggests their utility in industrial applications where corrosion resistance is critical (Kaya et al., 2016).

Neuropharmacological Applications

Compounds related to 5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been explored for their neuropharmacological properties. Specifically, derivatives with modifications at the piperidine moiety have shown potential as dopamine D-2 and serotonin 5-HT2 receptor antagonists. This research indicates the possibility of developing new therapeutic agents for psychiatric and neurological disorders based on this chemical framework (Perregaard et al., 1992).

properties

IUPAC Name

5-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S2/c1-14-12-16(20)2-3-19(14)26(23,24)22-9-4-17(5-10-22)21-8-6-18-15(13-21)7-11-25-18/h2-3,7,11-12,17H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYZUHSDOLZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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